

Application Notes and Protocols for the CC260 PI5P4K α / β Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CC260

Cat. No.: B15600648

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

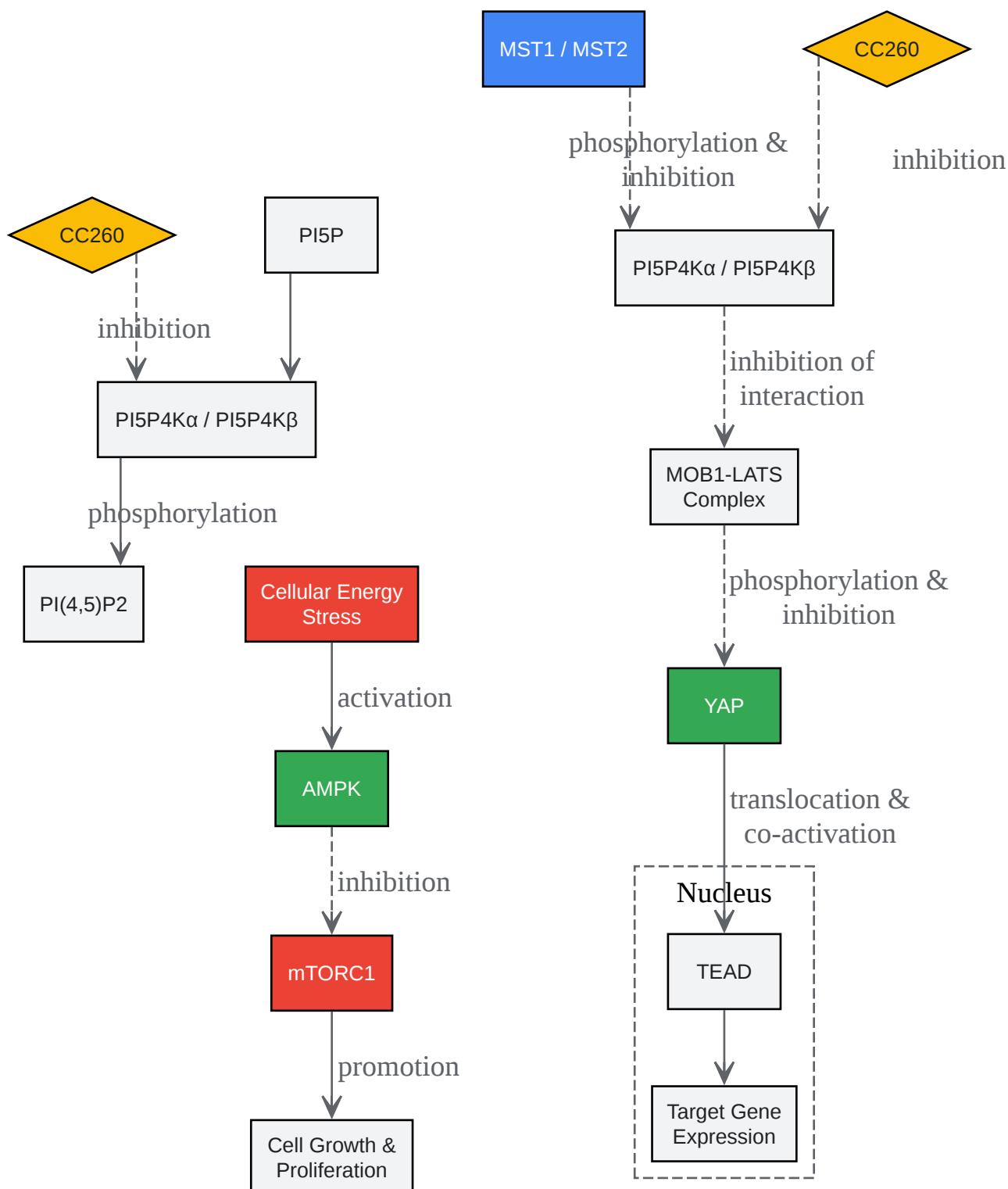
CC260 is a potent and selective small molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Alpha (PI5P4K α) and Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4K β).^[1] These lipid kinases play crucial roles in cellular metabolism, signaling, and stress responses. By inhibiting PI5P4K α / β , **CC260** disrupts cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.^[1] Notably, this disruption of energy metabolism has been shown to be selectively toxic to p53-null tumor cells, highlighting the therapeutic potential of **CC260** in oncology.^{[1][2]} Furthermore, emerging research has revealed a novel intersection between PI5P4K signaling and the Hippo pathway, a critical regulator of organ size and cell proliferation.^{[2][3]}

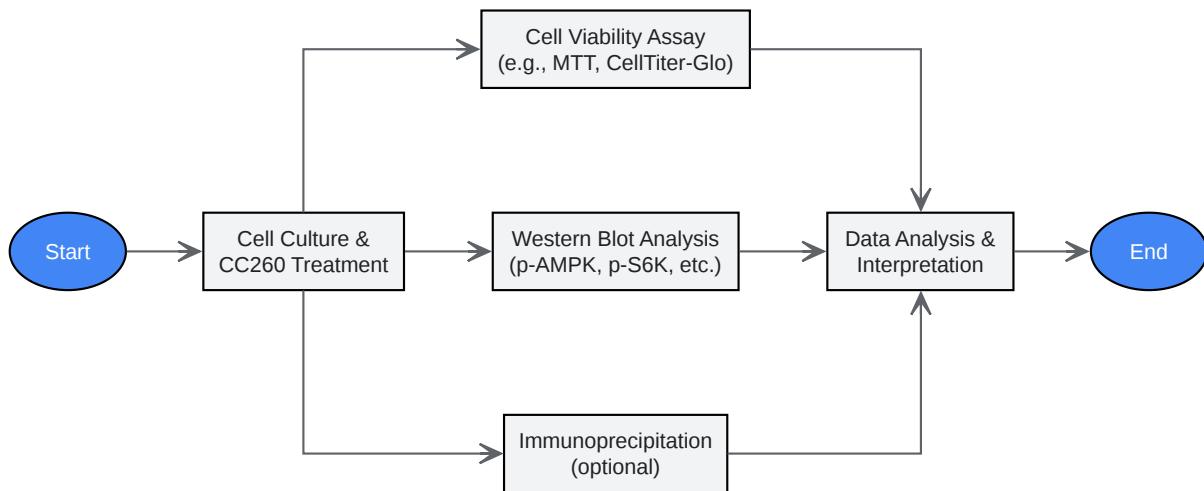
These application notes provide detailed protocols for utilizing **CC260** in cancer research, focusing on its effects on cell viability, key signaling pathways, and potential therapeutic applications.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CC260

Target	Ki (nM)	Assay Conditions	Reference
PI5P4K α	40	Radiometric assay with 20 μ M ATP	[1]
PI5P4K β	30	Radiometric assay with 20 μ M ATP	[1]
PI4P5K- α	~5000	Kinase assay	[1]
PIKfyve	~200	Kinase assay	[1]
PI3K- γ	~200	Kinase assay	[1]
PI3K- δ	~120	Kinase assay	[1]


Table 2: Cellular Activity of CC260 in Cancer Cell Lines


Cell Line	Cancer Type	p53 Status	IC50 (μ M)	Assay	Reference
BT474	Breast Cancer	Mutant	Not specified, but reduces survival under serum starvation	Cell Viability Assay	[1]
MCF10A p53 $+/+$	Breast (non-tumorigenic)	Wild-type	Moderately affected	Colony Formation Assay	[1]
MCF10A p53 $-/-$	Breast (non-tumorigenic)	Null	More sensitive than p53 $+/+$	Colony Formation Assay	[1]
AML/ALL cell lines	Leukemia	Various	Low μ M range	CellTiter-Glo (72h)	[4]

Signaling Pathways

PI5P4K and Energy Metabolism Signaling

CC260 inhibits PI5P4K α and PI5P4K β , leading to a disruption in the conversion of PI5P to PI(4,5)P2. This perturbation in phosphoinositide metabolism impacts cellular energy levels, resulting in the activation of AMPK, a master regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits mTORC1 signaling, a key pathway for cell growth and proliferation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological inhibition of PI5P4K α/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the CC260 PI5P4K α/β Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15600648#experimental-design-using-cc260-inhibitor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com